N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide
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Overview
Description
N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide is an organic compound that has drawn interest across various fields for its potential applications in chemical, biological, and medicinal research. Its unique structure, which includes a thiadiazole ring and dichlorobenzamide group, lends itself to a variety of functional modifications and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide typically involves a multi-step process:
Starting Materials: : Key starting materials include benzo[d][1,3]dioxole, 2-chloroethanol, and thiourea.
Initial Reactions: : The benzo[d][1,3]dioxole is first reacted with thiourea to introduce the thiadiazole ring.
Intermediate Formation: : The product is then coupled with 2-chloroethanol to form an intermediate, which is further treated with 2,5-dichlorobenzoyl chloride.
Final Steps: : The final step involves the addition of the benzo[d][1,3]dioxole derivative, resulting in the formation of the target compound.
Reaction Conditions
Temperature: : Controlled at specific stages to optimize yields.
Solvents: : Commonly used solvents include dichloromethane and dimethylformamide.
Catalysts: : Catalysts like triethylamine or pyridine may be employed to facilitate the reactions.
Industrial Production Methods
For industrial-scale production:
Batch or Continuous Processes: : Depending on the required volume, either batch or continuous flow processes may be used.
Purification: : The compound is purified using methods like recrystallization or chromatography to ensure high purity suitable for research applications.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: : With reagents such as hydrogen peroxide or potassium permanganate.
Reduction: : Using agents like lithium aluminum hydride.
Substitution: : Electrophilic or nucleophilic substitution reactions involving the dichlorobenzamide group.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate, in acidic or basic media.
Reduction Reagents: : Lithium aluminum hydride in anhydrous ether.
Substitution Conditions: : Often carried out in polar aprotic solvents with base catalysts.
Major Products
Oxidation: : Leads to the formation of sulfoxides or sulfones.
Reduction: : Primarily produces amines or alcohols depending on the reaction conditions.
Substitution: : Results in various substituted derivatives with altered functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: : Used as a precursor in synthesizing various functionalized derivatives for study.
Catalyst Development: : Potential use in developing new catalysts for organic reactions.
Biology
Bioactive Molecule: : Investigated for its activity against various biological targets, such as enzymes or receptors.
Drug Design: : Serves as a scaffold in the design of new therapeutic agents.
Medicine
Pharmacological Studies: : Explored for potential effects in treating diseases, including antimicrobial and anticancer activities.
Diagnostics: : Used in developing diagnostic tools due to its unique chemical properties.
Industry
Material Science:
Agriculture: : Studied for possible use in agrochemicals.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action depends on its specific application. Generally, it interacts with molecular targets such as:
Enzymes: : Inhibiting or activating enzymes through binding interactions.
Receptors: : Modulating receptor activity in biological systems.
Comparison with Similar Compounds
Unique Aspects
N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide stands out due to:
Thiadiazole Ring: : Provides unique electronic and steric properties.
Dichlorobenzamide Group: : Adds to its reactivity and binding affinity.
Similar Compounds
N-(2-benzoxazol-5-yl)-2,5-dichlorobenzamide: : Similar but with a benzoxazole ring.
2,5-dichloro-N-(3,4-dimethoxyphenyl)benzamide: : Features a different substituent on the benzamide.
Thiadiazole Derivatives: : Compounds with similar thiadiazole core structures but differing substituents.
This compound is a fascinating molecule that bridges chemistry and biology, offering immense potential for innovation in scientific research and various industries.
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,5-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O4S2/c19-9-1-3-12(20)11(5-9)16(26)22-17-23-24-18(30-17)29-7-15(25)21-10-2-4-13-14(6-10)28-8-27-13/h1-6H,7-8H2,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGLYMYKURJMDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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